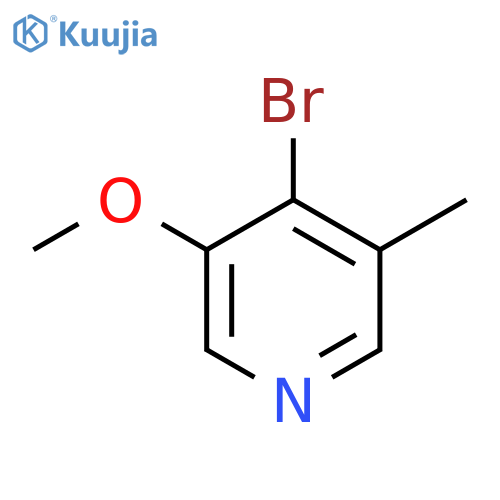Cas no 1256825-97-4 (4-Bromo-3-methoxy-5-methylpyridine)
4-ブロモ-3-メトキシ-5-メチルピリジンは、ブロム原子とメトキシ基、メチル基がピリジン環に選択的に導入された高純度の有機中間体です。分子式C7H8BrNOで表され、医薬品や農薬、機能性材料の合成において重要なビルディングブロックとして利用されます。特に、メトキシ基の電子供与性とブロム原子の求電子置換反応性を併せ持つため、パラジウムカップリング反応などのクロスカップリング反応に適しています。高い反応選択性と安定性を特徴とし、精密有機合成における多段階反応での利用実績があります。結晶性が良好で取り扱いやすく、保管安定性に優れる点も利点です。

1256825-97-4 structure
商品名:4-Bromo-3-methoxy-5-methylpyridine
CAS番号:1256825-97-4
MF:C7H8BrNO
メガワット:202.04852104187
CID:4901128
4-Bromo-3-methoxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-methoxy-5-methylpyridine
-
- インチ: 1S/C7H8BrNO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3
- InChIKey: POWRAPBFZSXKLR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=CC=1C)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 22.1
4-Bromo-3-methoxy-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012591-1g |
4-Bromo-3-methoxy-5-methylpyridine |
1256825-97-4 | 95% | 1g |
$2779.20 | 2023-09-03 | |
| Alichem | A029012591-250mg |
4-Bromo-3-methoxy-5-methylpyridine |
1256825-97-4 | 95% | 250mg |
$1019.20 | 2023-09-03 |
4-Bromo-3-methoxy-5-methylpyridine 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1256825-97-4 (4-Bromo-3-methoxy-5-methylpyridine) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
